Donepezil vs. Rivastigmine and Galantamine: Quantitative Differences in Real-World Cognitive Outcomes
In a real-world, open-label comparative study of 242 patients, rivastigmine, donepezil, and galantamine exhibited numerically divergent effects on cognitive and functional scales. At 6 months, rivastigmine-treated patients improved by 1.29 points from baseline on the ADAS-cog, whereas donepezil- and galantamine-treated patients showed no change (changes of <0.2 points) [1]. On the MMSE, donepezil- and rivastigmine-treated patients showed no change, while galantamine-treated patients showed a mean decrease of 1.19 points [1]. On the IADL, rivastigmine, donepezil, and galantamine showed decreases of 0.42, 0.58, and 0.75 points, respectively [1].
| Evidence Dimension | 6-month Cognitive/Functional Change |
|---|---|
| Target Compound Data | ADAS-cog: <0.2 point change ('no change'); MMSE: 'no change'; IADL: -0.58 points |
| Comparator Or Baseline | Rivastigmine (ADAS-cog: +1.29 points improvement; IADL: -0.42 points); Galantamine (MMSE: -1.19 points decline; IADL: -0.75 points) |
| Quantified Difference | Rivastigmine showed greater ADAS-cog improvement than donepezil (+1.29 vs. <0.2). Donepezil showed less MMSE decline than galantamine (<0.2 vs. -1.19) and less functional decline on IADL than galantamine (-0.58 vs. -0.75). |
| Conditions | 6-month open-label, real-world study in Italy; n=242 (70 donepezil, 121 rivastigmine, 51 galantamine); mild to moderate Alzheimer's disease |
Why This Matters
This real-world comparative data provides quantifiable clinical benchmarks for differentiating donepezil's cognitive and functional impact profile from both rivastigmine and galantamine, which is essential for informed formulary decisions and clinical trial comparator selection.
- [1] Aguglia E, et al. An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting. Curr Med Res Opin. 2004;20(11):1747-52. View Source
